molecular formula C13H18FN3O2 B2758405 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea CAS No. 853750-84-2

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea

Cat. No. B2758405
CAS RN: 853750-84-2
M. Wt: 267.304
InChI Key: KXAIUAYIAUKCNQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed as a potent inhibitor of Src family kinases and has since been used in various scientific research applications.

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of N-alkyl substituted urea derivatives, including compounds with morpholine moieties, demonstrated potent antibacterial and antifungal activities. Specifically, derivatives with a fluoro substituent at ortho and para positions on the phenyl ring showed significant antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010).

Chemosensor Development

Research into phenanthroline-derived chemosensors for ureas revealed the potential for these compounds to distinguish between neutral ureas and their salts through differential optical responses. Such chemosensors could pave the way for novel tools in the analysis of ureas and their salts (Yoni Engel et al., 2007).

Phosphorus–Fluorine Chemistry

The synthesis of heterocyclic fluorophosphoranes, through the cleavage of silicon–nitrogen bonds in urea derivatives, has been documented. These compounds showcase the versatile chemistry possible with fluorine, including the creation of novel phosphonium hexafluorophosphate structures (R. E. Dunmur & R. Schmutzler, 1971).

Fluoride Interaction and Proton Transfer

Studies on the interaction of urea-fluoride have shown definitive proton transfer mechanisms. This research provides insights into the nature of hydrogen bonding and proton transfer with fluoride ions, which could have implications for developing new chemical sensors or separation processes (M. Boiocchi et al., 2004).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-11-3-1-2-4-12(11)16-13(18)15-5-6-17-7-9-19-10-8-17/h1-4H,5-10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAIUAYIAUKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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